

# Barbital Sodium: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Barbital sodium*

Cat. No.: *B1261173*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **barbital sodium**, a derivative of barbituric acid. It details its chemical properties, mechanism of action, pharmacokinetic profile, and key experimental methodologies. This document is intended to serve as a valuable resource for professionals in research and drug development.

## Core Properties of Barbital Sodium

**Barbital sodium**, the sodium salt of barbital, is a long-acting barbiturate. First synthesized in 1902, it was marketed as a hypnotic agent under the trade names Veronal and Medinal.<sup>[1]</sup> Its primary use has been as a sedative and hypnotic, though its clinical application has largely been superseded by newer agents with more favorable safety profiles.<sup>[2]</sup>

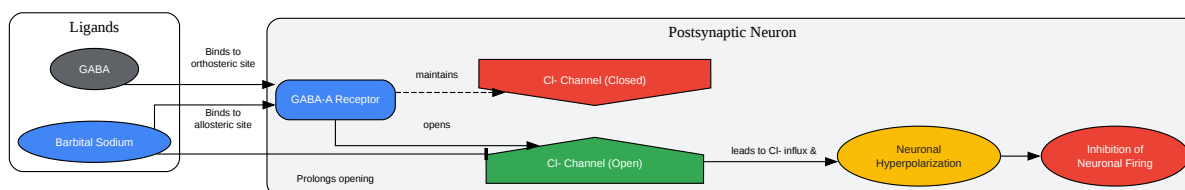
Property	Value	Reference
CAS Number	144-02-5	<sup>[3]</sup> <sup>[4]</sup>
Molecular Formula	C <sub>8</sub> H <sub>11</sub> N <sub>2</sub> NaO <sub>3</sub>	<sup>[3]</sup> <sup>[4]</sup>
Molecular Weight	206.17 g/mol	<sup>[3]</sup> <sup>[4]</sup>
Synonyms	Sodium 5,5-diethylbarbiturate, Veronal sodium, Medinal	<sup>[1]</sup> <sup>[4]</sup>

## Mechanism of Action

The primary mechanism of action for **barbital sodium**, like other barbiturates, is the positive allosteric modulation of the  $\gamma$ -aminobutyric acid type A (GABA-A) receptor.[2][5] GABA is the principal inhibitory neurotransmitter in the central nervous system.[5]

**Barbital sodium** binds to a site on the GABA-A receptor that is distinct from the GABA binding site.[2] This binding potentiates the effect of GABA by increasing the duration of the opening of the chloride ion channel, leading to an influx of chloride ions into the neuron.[5] This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in central nervous system depression.[2]

In addition to its effects on GABA-A receptors, at higher concentrations, barbiturates can also directly activate the receptor, mimicking the effect of GABA.[5] Furthermore, some research suggests that barbiturates may also exert effects through the inhibition of AMPA and kainate receptors, which are subtypes of excitatory glutamate receptors, and by inhibiting voltage-gated calcium channels.[5]



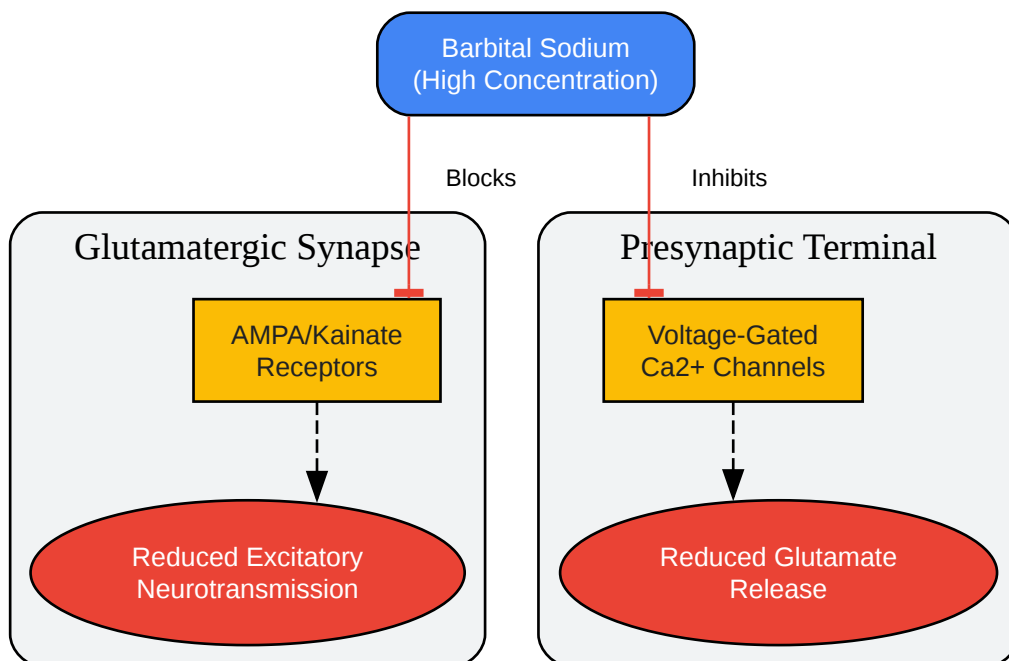
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### GABA-A Receptor Modulation by **Barbital Sodium**

## Secondary Mechanisms of Action

Beyond the GABAergic system, barbiturates have been shown to interact with other neurotransmitter systems, contributing to their overall pharmacological profile. These

secondary mechanisms are particularly relevant at higher, anesthetic concentrations.



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#### Secondary Targets of **Barbitol Sodium**

## Pharmacokinetic Profile

The pharmacokinetic properties of barbiturates are largely determined by their lipid solubility. Barbitol is characterized by its relatively slow onset and long duration of action.

Parameter	Description	Reference
Absorption	Slowly absorbed from the gastrointestinal tract.	[2]
Distribution	High lipid solubility allows it to readily cross the blood-brain barrier.	[2]
Metabolism	Metabolized in the liver, primarily through oxidation.	[2]
Excretion	Primarily excreted by the kidneys.	[2]
Half-life	Long elimination half-life, contributing to a prolonged effect.	[2]

## Experimental Protocols

### Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol provides a general framework for determining the binding affinity of **barbital sodium** to the GABA-A receptor.

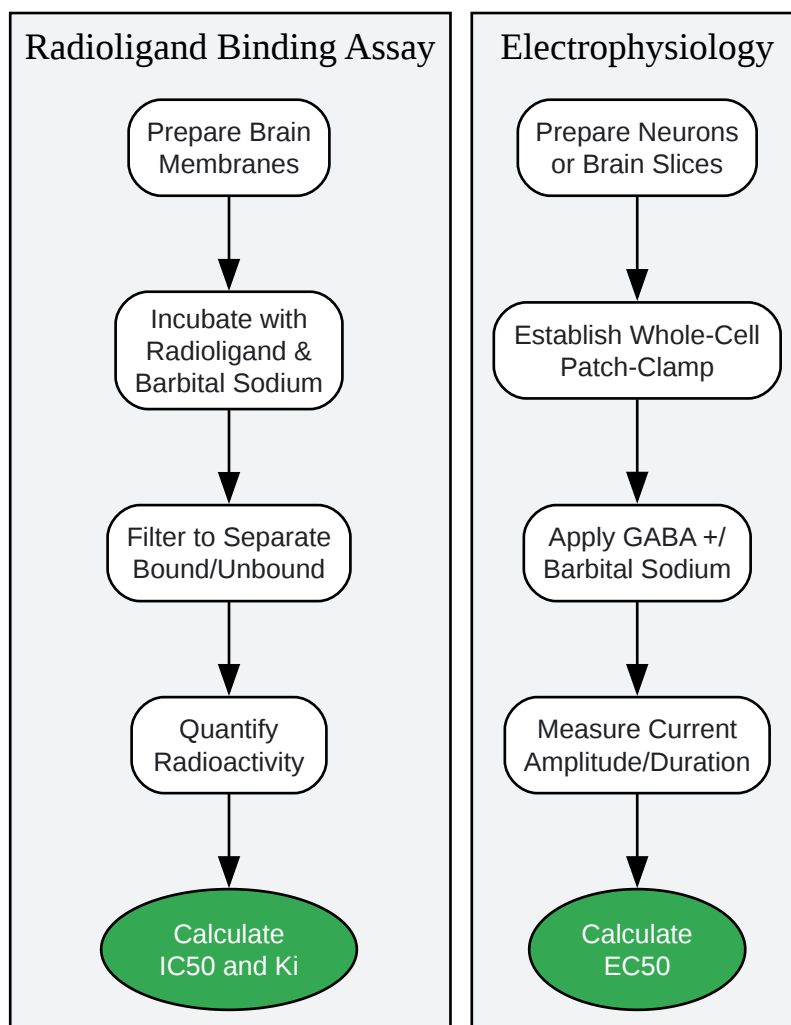
- **Preparation of Membranes:** Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the cell membranes containing the GABA-A receptors.
- **Incubation:** Incubate the prepared membranes with a known concentration of a radiolabeled ligand that binds to the barbiturate site (e.g., [<sup>35</sup>S]TBPS) and varying concentrations of **barbital sodium**.
- **Separation:** Separate the bound from the unbound radioligand by rapid filtration.
- **Quantification:** Measure the radioactivity of the filters to determine the amount of bound radioligand.

- Data Analysis: Calculate the  $IC_{50}$  value (the concentration of **barbital sodium** that inhibits 50% of the specific binding of the radioligand). The binding affinity ( $K_i$ ) can then be determined using the Cheng-Prusoff equation.

## Electrophysiological Recording of GABA-A Receptor Function

Whole-cell patch-clamp recording can be used to measure the functional effects of **barbital sodium** on GABA-A receptor-mediated currents.

- Cell Preparation: Use cultured neurons or brain slices that express GABA-A receptors.
- Recording: Establish a whole-cell patch-clamp recording from a neuron.
- Drug Application: Apply a submaximal concentration of GABA to elicit a baseline current. Then, co-apply GABA with varying concentrations of **barbital sodium**.
- Measurement: Measure the amplitude and duration of the GABA-A receptor-mediated current in the absence and presence of **barbital sodium**.
- Data Analysis: Determine the concentration-response curve for **barbital sodium**'s potentiation of the GABA-induced current to calculate the  $EC_{50}$  value.



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